molecular formula C12H13NO2 B14115529 3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime

3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime

Cat. No.: B14115529
M. Wt: 203.24 g/mol
InChI Key: POJRXDJUQGTWKN-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are known for their potential biological activities and wide variety of synthetic applications . This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime typically involves the reaction of 3,4-Dihydronaphthalen-1(2H)-one with hydroxylamine to form the oxime, followed by acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime ether back to the parent ketone.

    Substitution: Nucleophilic substitution reactions can occur at the oxime ether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Parent ketone (3,4-Dihydronaphthalen-1(2H)-one).

    Substitution: Various substituted oxime ethers depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime involves its interaction with specific molecular targets and pathways. The oxime ether group can undergo hydrolysis to release the active ketone, which can then interact with biological targets. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydronaphthalen-1(2H)-one oxime: The non-acetylated form of the compound.

    Naphthalen-1(2H)-one oxime: A similar oxime ether without the dihydro modification.

    Acetophenone oxime: Another oxime ether with a different aromatic structure.

Uniqueness

3,4-Dihydronaphthalen-1(2H)-one O-acetyl oxime is unique due to its specific structural features, including the dihydronaphthalene core and the acetylated oxime group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3,4-dihydro-2H-naphthalen-1-ylideneamino) acetate

InChI

InChI=1S/C12H13NO2/c1-9(14)15-13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3

InChI Key

POJRXDJUQGTWKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C1CCCC2=CC=CC=C21

Origin of Product

United States

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